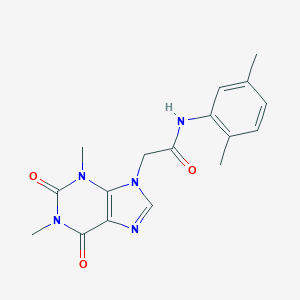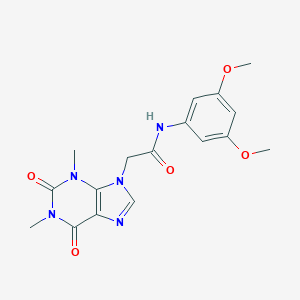![molecular formula C24H33N3O4 B315831 N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE](/img/structure/B315831.png)
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a morpholin-4-ylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl group: The tert-butyl group is introduced through a reaction involving tert-butyl chloride and an appropriate base.
Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Formation of the morpholin-4-ylanilino moiety: This step involves the reaction of aniline with morpholine in the presence of a coupling agent.
Final coupling: The intermediate compounds are then coupled together using a suitable coupling reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholin-4-ylanilino moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide
- N-tert-butyl-2-[2-methoxy-4-[(methylamino)methyl]phenoxy]acetamide
Uniqueness
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H33N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(4-morpholin-4-ylanilino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-24(2,3)26-23(28)17-31-21-10-5-18(15-22(21)29-4)16-25-19-6-8-20(9-7-19)27-11-13-30-14-12-27/h5-10,15,25H,11-14,16-17H2,1-4H3,(H,26,28) |
InChI Key |
XATCXJJEKQBDNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315752.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-bromobenzamide](/img/structure/B315753.png)
![2-bromo-N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315754.png)

![Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate](/img/structure/B315758.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B315762.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B315764.png)



![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315773.png)
